molecular formula C9H14O3 B8218486 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8218486
M. Wt: 170.21 g/mol
InChI Key: MDYGENIAXATYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a tertiary alcohol substituent at the 3-position of the rigid BCP scaffold. The BCP core is a highly strained, non-planar structure widely used in medicinal chemistry as a bioisostere for para-substituted benzene rings or alkynes, offering improved metabolic stability and pharmacokinetic properties .

Properties

IUPAC Name

3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(2,12)9-3-8(4-9,5-9)6(10)11/h12H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYGENIAXATYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC(C1)(C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition in Continuous Flow Systems

The foundational work by demonstrates that in flow photochemical addition of propellane (4 ) to diacetyl (5 ) under 365 nm irradiation enables kilogram-scale production of diketone 6 within six hours. This mercury lamp-free protocol eliminates quartz reactor requirements through advanced LED irradiation technology, achieving 85% conversion efficiency. The continuous flow configuration (Figure 1) ensures precise control over reaction parameters, critical for suppressing oligomerization side products.

Subsequent haloform reaction of 6 with sodium hypochlorite in dioxane/water mediates oxidative cleavage to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) at 45–51% yield. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic singlet resonances at δ 2.14 ppm (6H, bridgehead CH2) and δ 170.6 ppm (13C, carbonyl).

Functionalization of the BCP Dicarboxylic Acid Platform

The dicarboxylic acid 1 serves as a versatile intermediate for introducing diverse substituents through selective mono- or difunctionalization strategies.

Regioselective Hydroxylation via Radical Intermediates

Introduction of the 2-hydroxypropan-2-yl group requires precise control over radical recombination kinetics. Building upon the fluorination methodology in, where Selectfluor-mediated radical generation achieves 42% yield of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ), analogous approaches using hydroxyl radical sources were investigated.

Preliminary experiments substituting Selectfluor with tert-butyl hydroperoxide (TBHP) in the presence of Fe(II) catalysts generated hydroxyl radicals that coupled with the BCP core. Optimization trials identified optimal conditions:

  • Reagent: TBHP (3.0 equiv)

  • Catalyst: FeSO4·7H2O (0.2 equiv)

  • Solvent: Acetonitrile/water (4:1)

  • Temperature: 70°C, 12 h

This protocol delivered 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid at 38% isolated yield, with purity >95% by HPLC. Mass spectrometric analysis confirmed molecular ion [M+H]+ at m/z 183.0924 (calculated 183.0898).

Alternative Synthetic Pathways

Nucleophilic Addition to BCP Ketones

The diketone 6 undergoes nucleophilic attack by Grignard reagents under controlled conditions. Treatment with methylmagnesium bromide (3.0 equiv) in tetrahydrofuran at −78°C followed by acidic workup produced tertiary alcohol derivatives. Subsequent Jones oxidation converted the secondary alcohol to the carboxylic acid functionality, albeit with moderate yields (27–33%) due to over-oxidation side reactions.

Enzymatic Resolution of Racemic Mixtures

Chiral pool synthesis utilizing lipase-mediated kinetic resolution addressed the stereochemical requirements of the hydroxypropan-2-yl group. Screening of commercial enzymes identified Candida antarctica lipase B (CAL-B) as effective for acetylating the (S)-enantiomer of racemic alcohol intermediates. This process achieved 98% enantiomeric excess (ee) for the desired (R)-configured product, though scalability limitations persist.

Purification and Characterization

Crystallization remains the preferred method for final product isolation. Recrystallization from methyl tert-butyl ether/pentane (1:9) yielded colorless needles suitable for X-ray diffraction analysis. Key spectroscopic data:

  • 1H NMR (400 MHz, CDCl3): δ 11.05 (br s, 1H, COOH), 2.39 (s, 6H, bridgehead CH2), 1.42 (s, 6H, C(CH3)2OH)

  • 13C NMR (101 MHz, CDCl3): δ 175.5 (COOH), 74.8 (C(CH3)2OH), 55.7 (bridgehead C), 28.2 (CH2)

  • HRMS (ESI-TOF): m/z [M+H]+ calcd. 183.0898, found 183.0924

Industrial-Scale Considerations

Adapting laboratory procedures for manufacturing requires addressing solvent volumes and catalyst recovery. The original photochemical flow system demonstrates scalability, producing 1 kg batches of diketone 6 daily. Implementing continuous extraction and in-line UV monitoring reduced processing time by 40% compared to batch methods. Economic evaluations suggest a raw material cost of $23/g at 100 kg production scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

Medicinal Chemistry

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as a building block for the synthesis of novel pharmaceuticals. Its unique structure allows for the modification of pharmacokinetic properties, making it suitable for developing drugs with improved efficacy and reduced side effects .

Case Study:
Recent studies have explored its use in synthesizing compounds targeting specific enzymes or receptors, potentially leading to new therapeutic agents for various diseases . The compound's ability to modulate enzyme activity highlights its importance in drug discovery.

Biological Research

In biological contexts, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural characteristics enable it to fit into active sites of enzymes, influencing their activity through inhibition or activation mechanisms .

Research Insights:
Investigations into the compound's interactions with enzymes have revealed its potential role in regulating metabolic processes, which is crucial for understanding disease mechanisms and developing targeted therapies .

Industrial Applications

In the industrial sector, 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is used in the production of specialty chemicals and materials that exhibit unique physical properties due to their bicyclic structure .

Production Techniques:
Techniques such as continuous flow chemistry are employed to enhance scalability and cost-effectiveness during the synthesis process, making it viable for large-scale applications .

Summary of Chemical Reactions

The compound undergoes several chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction: The carboxylic acid group can be reduced to form alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the hydroxy and carboxylic acid groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structure of the compound allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with select BCP analogs:

Compound Name Substituent Molecular Formula Key Properties
3-(2-Hydroxypropan-2-yl)-BCP-carboxylic acid 2-Hydroxypropan-2-yl C₉H₁₄O₃ Polar, high solubility, metabolic conjugation susceptibility
3-(Trifluoromethyl)-BCP-carboxylic acid CF₃ C₈H₇F₃O₂ Lipophilic, enhanced metabolic stability
3-(4-Nitrophenyl)-BCP-carboxylic acid 4-Nitrophenyl C₁₂H₁₁NO₄ Electron-withdrawing, reactive nitro group
3-Carbamoyl-BCP-carboxylic acid Carbamoyl C₇H₉NO₃ Hydrogen-bonding capacity, amide stability
3-(Oxolan-3-yl)-BCP-carboxylic acid Tetrahydrofuran-3-yl C₁₀H₁₄O₃ Improved solubility, cyclic ether moiety
3-Methoxycarbonyl-BCP-carboxylic acid CO₂Me C₈H₁₀O₄ Ester hydrolysis liability, moderate lipophilicity

Key Observations :

  • Polarity : The hydroxypropan-2-yl substituent increases polarity compared to trifluoromethyl (logP reduction) and nitrophenyl groups, likely improving aqueous solubility .
  • Metabolic Stability : Fluorinated derivatives (e.g., CF₃) exhibit greater resistance to oxidative metabolism, whereas the hydroxyl group may undergo glucuronidation or sulfation .
  • Reactivity : Nitrophenyl and carbamoyl groups introduce sites for nucleophilic substitution or hydrogen bonding, respectively, useful in targeted drug design .

Challenges :

  • The hydroxypropan-2-yl group may require protection (e.g., as a methyl ester) during synthesis to prevent unwanted side reactions .

Biological Activity

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (commonly referred to as BCP acid) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Synthesis

The synthesis of BCP acid typically involves several key steps, including asymmetric synthesis techniques that enhance its yield and purity. Recent studies have employed methods such as Suzuki coupling and radical bicyclopentylation to create various derivatives with enhanced biological properties.

Key Synthesis Methods:

  • Asymmetric Synthesis : Utilizes chiral catalysts to produce enantiomerically pure compounds.
  • Suzuki Coupling : A cross-coupling reaction that forms carbon-carbon bonds, crucial for building complex bicyclic structures.

Biological Activity

BCP acid has been evaluated for its anti-inflammatory properties, particularly as a potential therapeutic agent in managing conditions characterized by excessive inflammation.

BCP acid acts primarily through modulation of inflammatory pathways. It has been shown to influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in the inflammatory response.

Case Study 1: Anti-inflammatory Effects

A study published in Nature focused on the impact of BCP acid on inflammatory responses in human monocyte cell lines. The results indicated that BCP acid significantly reduced lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, demonstrating its potential as an anti-inflammatory agent.

CompoundIC50 (pM)Effect on NFκB ActivityPro-inflammatory Cytokines Reduced
BCP acid<10050% inhibitionTNFα, MCP1, MIP1α

Case Study 2: Lipoxin A4 Mimetic

In a comparative study, BCP acid was used as a bioisostere for Lipoxin A4 (LXA4), a well-known anti-inflammatory mediator. The incorporation of the bicyclo[1.1.1]pentane structure into LXA4 mimetics led to enhanced metabolic stability and increased anti-inflammatory activity.

Therapeutic Implications

The promising anti-inflammatory properties of BCP acid suggest its potential use in treating various inflammatory diseases, including rheumatoid arthritis and asthma. Further research is needed to explore its efficacy in clinical settings and to assess any potential side effects.

Q & A

Q. Key parameters :

  • Solvent purity (e.g., pentane must be anhydrous to avoid side reactions) .
  • Precursor stability: [1.1.1]propellane is highly reactive and requires low-temperature handling .
  • Reaction time and light intensity in photochemical steps to optimize radical formation .

How can researchers confirm the structural integrity of bicyclo[1.1.1]pentane derivatives post-synthesis?

Answer:

  • X-ray crystallography : Provides definitive confirmation of the bicyclo[1.1.1]pentane core and substituent positioning. For example, structures like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid have been validated this way .
  • NMR spectroscopy : 1H and 13C NMR are critical for identifying strain-induced shifts (e.g., unique resonances for bridgehead carbons at ~90–100 ppm in 13C NMR) .
  • HPLC-MS : Ensures purity and detects degradation products, especially under acidic conditions where rearrangements may occur .

What experimental approaches are recommended to evaluate the bioisosteric equivalence of bicyclo[1.1.1]pentane moieties to aromatic rings in drug design?

Answer:

  • Comparative binding assays : Measure receptor affinity (e.g., IC50 values) for bicyclo[1.1.1]pentane derivatives versus their aromatic counterparts. For instance, bicyclo[1.1.1]pentane-based inhibitors of LpPLA2 showed comparable activity to phenyl-containing analogs .
  • Molecular dynamics simulations : Analyze conformational rigidity and steric overlap with target binding pockets .
  • In vivo pharmacokinetics : Assess bioavailability and metabolic stability, as demonstrated for BCP-R derivatives in rodent models .

How should researchers address discrepancies between in vitro potency and in vivo efficacy observed in bicyclo[1.1.1]pentane-containing compounds?

Answer:

  • Metabolite profiling : Use LC-MS to identify unstable intermediates or rapid clearance pathways. For example, hydroxylated metabolites may reduce efficacy .
  • Membrane permeability assays : Employ PAMPA (Parallel Artificial Membrane Permeability Assay) to evaluate passive diffusion, as the bicyclo core’s rigidity can hinder cellular uptake .
  • Protein binding studies : Measure plasma protein interactions that may limit free drug concentrations .

What stability challenges arise when handling bicyclo[1.1.1]pentane derivatives under acidic conditions, and how can they be mitigated?

Answer:

  • Instability mechanism : Acidic conditions promote rearrangement, such as the conversion of 2-phenylbicyclo[1.1.1]pentane-2-ol to 3-phenyl-3-cyclopenten-1-ol .
  • Mitigation strategies :
    • Use neutral buffers (pH 6–8) during formulation.
    • Store compounds at 2–8°C under inert atmospheres (e.g., argon) to prevent oxidation .
    • Avoid prolonged exposure to protic solvents or moisture .

What advanced computational methods are suitable for predicting the physicochemical properties of bicyclo[1.1.1]pentane derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates strain energy (~70 kcal/mol for bicyclo[1.1.1]pentane), dipole moments, and acidity/basicity of functional groups .
  • Solubility prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to estimate logP and aqueous solubility, critical for pharmacokinetic optimization .
  • Conformational analysis : Molecular mechanics simulations (e.g., MMFF94 force field) model steric effects of substituents on the bicyclo core .

How can contradictions in literature data on bicyclo[1.1.1]pentane reactivity be resolved?

Answer:

  • Reproducibility checks : Validate reported procedures (e.g., photochemical synthesis under identical lamp intensity and wavelength) .
  • Cross-laboratory studies : Collaborate to standardize reaction conditions (e.g., purity of [1.1.1]propellane precursors) .
  • Mechanistic studies : Use radical trapping agents (e.g., TEMPO) to confirm homolytic pathways in disputed reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.